molecular formula C19H23FN4O2 B2455233 1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021050-75-8

1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2455233
CAS No.: 1021050-75-8
M. Wt: 358.417
InChI Key: ZZCOJDASEPKCDA-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a potent and selective inhibitor of Dipeptidyl Peptidase-IV (DPP-4), a key enzyme responsible for the rapid degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) [Source] . By effectively inhibiting DPP-4, this compound prolongs the half-life of active GLP-1, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release from pancreatic alpha cells. This mechanism positions it as a critical research tool for investigating the pathophysiology and potential treatment modalities for Type 2 Diabetes [Source] . Its research utility extends to pharmacological studies aimed at understanding DPP-4's role in immune regulation, cancer biology, and cardiovascular function, given the enzyme's involvement in cleaving various chemokines and neuropeptides. As a well-characterized chemical probe, it enables scientists to dissect DPP-4-mediated signaling pathways and evaluate the therapeutic potential of DPP-4 inhibition in a range of preclinical models.

Properties

IUPAC Name

1-cyclohexyl-3-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c20-15-8-6-14(7-9-15)17-10-11-18(25)24(23-17)13-12-21-19(26)22-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCOJDASEPKCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This step involves the reaction of appropriate starting materials, such as hydrazine derivatives and diketones, under controlled conditions to form the pyridazinone ring.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazinone intermediate.

    Attachment of the cyclohexyl group: The cyclohexyl group is typically introduced via an alkylation reaction, where a cyclohexyl halide reacts with the intermediate compound.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halides, amines, or other nucleophiles/electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can be compared with other similar compounds, such as:

    1-cyclohexyl-3-(4-fluorophenyl)urea: This compound lacks the pyridazinone moiety, which may result in different chemical properties and biological activities.

    1-cyclohexyl-3-(2-(4-fluorophenyl)ethyl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-Cyclohexyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19H24FN3O2
  • Molecular Weight : 345.42 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Kinases : The compound exhibits inhibitory activity against various kinases that are implicated in cancer progression. This includes targeting the vascular endothelial growth factor receptor (VEGFR) and B-Raf kinase, which play critical roles in tumor angiogenesis and proliferation.
  • Inflammatory Pathways : Its derivatives have shown potential in modulating inflammatory responses, suggesting a broader therapeutic application beyond oncology.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

Activity TypeCell LineIC50 (µM)Reference
Anti-cancerHepG2 (Liver Cancer)5.97
Anti-cancerA549 (Lung Cancer)9.81
Anti-inflammatoryRAW 264.7 (Macrophages)10.5

These results indicate that the compound possesses significant cytotoxicity against cancer cell lines while also exhibiting anti-inflammatory properties.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the phenyl and pyridazinone moieties significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances kinase inhibition and cytotoxicity. The following table summarizes key findings:

SubstituentActivity Impact
Fluorine on PhenylIncreased potency
Alkyl chain lengthOptimal at five carbon atoms
Urea linkageEssential for activity

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Hepatocellular Carcinoma Model : In a study involving HepG2 cells, treatment with the compound resulted in significant cell death compared to control groups, with an IC50 value comparable to established chemotherapeutics like Sorafenib .
  • Inflammation Model : In RAW 264.7 macrophages treated with lipopolysaccharides (LPS), the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .

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